molecular formula C14H18O4 B3000495 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid CAS No. 1176042-70-8

1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid

Cat. No.: B3000495
CAS No.: 1176042-70-8
M. Wt: 250.294
InChI Key: OUUWSGCCBHYUCI-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative featuring a 3,5-dimethoxyphenyl substituent. Its molecular formula is C₁₄H₁₈O₄, with a monoisotopic mass of 250.12051 Da . The compound’s structure combines a cyclopentane ring with a carboxylic acid group and a para-substituted aromatic ring bearing two methoxy groups.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-11-7-10(8-12(9-11)18-2)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUWSGCCBHYUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCCC2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a cyclization step to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)

Major Products Formed

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid with analogs sharing the cyclopentanecarboxylic acid backbone but differing in aromatic substituents or functional groups.

1-(3,5-Difluorophenyl)cyclopentanecarboxylic Acid

  • Molecular Formula : C₁₂H₁₂F₂O₂
  • Molar Mass : 226.22 Da
  • Key Differences: Substituents: Fluorine atoms replace methoxy groups at the 3,5-positions. Electron Effects: Fluorine is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy’s electron-donating nature. This alters reactivity in electrophilic substitution or binding interactions. Bioactivity: Fluorinated analogs often exhibit improved metabolic stability and membrane permeability compared to methoxy derivatives, making them more viable in drug development .

1-[(2-Fluorophenyl)sulfonyl]cyclopentanecarboxylic Acid

  • CAS : 926187-13-5
  • Key Differences :
    • Substituent : A sulfonyl group with a 2-fluorophenyl moiety replaces the dimethoxyphenyl group.
    • Functional Impact : The sulfonyl group is highly polar and electron-withdrawing, significantly altering solubility and acidity. This compound may act as a stronger hydrogen-bond acceptor.
    • Applications : Sulfonyl derivatives are common in protease inhibitors or enzyme-targeting drugs, suggesting divergent pharmacological applications compared to the methoxy-substituted compound .

1-Aminocyclopentanecarboxylic Acid Hydrochloride

  • Synthesis: Prepared via reaction of 1-aminocyclopentanecarboxylic acid with thionyl chloride and tert-butyl groups .
  • Key Differences: Functional Groups: An amino group replaces the aromatic substituent. Acid-Base Properties: The amino group introduces basicity, contrasting with the carboxylic acid’s acidity. This duality allows for zwitterionic behavior, enhancing water solubility. Biological Relevance: Amino-substituted cyclopentanecarboxylic acids are explored as conformationally restricted amino acid analogs, useful in peptide mimetics or neurotransmitter studies .

1-[4-(3,5-Dimethylanilino)phenoxy]cyclopentanecarboxylic Acid

  • CAS : 170787-77-6
  • Key Differences: Substituent: A 4-phenoxy group with a 3,5-dimethylanilino side chain. Applications: Such derivatives may serve as intermediates in synthesizing kinase inhibitors or anti-inflammatory agents, diverging from the simpler dimethoxyphenyl analog .

Structural and Functional Analysis

Electronic Effects

  • Methoxy Groups : Electron-donating methoxy substituents increase aromatic ring electron density, favoring interactions with electron-deficient targets (e.g., metal ions or electrophilic enzymes).

Physicochemical Properties

Property 1-(3,5-Dimethoxyphenyl) 1-(3,5-Difluorophenyl) 1-[(2-Fluorophenyl)sulfonyl]
Molecular Weight (Da) 250.12 226.22 ~300 (estimated)
Polarity Moderate (methoxy + COOH) High (F + COOH) Very high (sulfonyl + COOH)
LogP (Predicted) ~2.5 ~1.8 ~0.5

Biological Activity

1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, mechanisms of action, and comparisons with related compounds, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction between 3,5-dimethoxybenzaldehyde and cyclopentanone under specific catalytic conditions. This process includes an aldol condensation followed by cyclization. Industrially, continuous flow reactors may enhance yield and efficiency during production .

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .
  • Anti-inflammatory Effects : The compound is believed to interact with specific enzymes involved in inflammatory pathways, potentially inhibiting their activity and providing anti-inflammatory benefits .
  • Antifungal Properties : Related compounds have shown antifungal activity, indicating that this compound may also exhibit similar properties .

The mechanism of action for this compound involves its binding to molecular targets such as enzymes or receptors. By modulating the activity of these targets, the compound can exert various biological effects. For example, it may inhibit enzymes involved in inflammation, leading to reduced inflammatory responses .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acidDifferent substitution on the phenyl ringVariations in chemical reactivity
1-(3,5-Dimethoxyphenyl)cyclohexanecarboxylic acidCyclohexane ring instead of cyclopentaneInfluences conformational flexibility

Case Studies

Several case studies have explored the biological activity of similar compounds and their derivatives:

  • Study on Larvicidal Activity : A study evaluated the larvicidal properties of benzodioxole acids against Aedes aegypti, revealing significant activity which could inspire further research into related structures like this compound .
  • Toxicity Studies : Another investigation into the toxicity profiles of related compounds indicated that certain derivatives exhibited low cytotoxicity against human cells while maintaining effective biological activity .

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